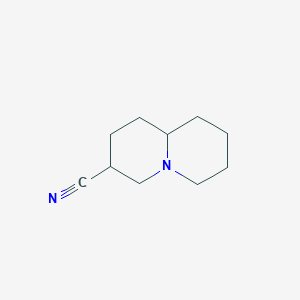

Octahydro-1H-quinolizine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c11-7-9-4-5-10-3-1-2-6-12(10)8-9/h9-10H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSDHIMENRTWTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(CCC2C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501133 | |

| Record name | Octahydro-2H-quinolizine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73259-83-3 | |

| Record name | Octahydro-2H-quinolizine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73259-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-2H-quinolizine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Quinolizine-3-carbonitrile, octahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Octahydro 1h Quinolizine 3 Carbonitrile and Its Derivatives

Classical and Conventional Synthetic Routes to Octahydroquinolizine Scaffolds

Traditional named reactions in heterocyclic synthesis have also been adapted for the construction of the broader quinoline (B57606) core, which can subsequently be reduced to the octahydroquinolizine system. These methods include the Skraup, Doebner–von Miller, and Combes syntheses, which typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions. nih.gov However, these classical methods often require high temperatures and strong acids, limiting their applicability to sensitive substrates. researchgate.net

Modern One-Pot and Multi-Component Reaction Strategies

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org It involves the reaction of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is often followed by dehydration to yield an α,β-unsaturated product.

In the context of quinoline and related heterocyclic synthesis, the Knoevenagel condensation serves as a crucial step for introducing key structural motifs. nih.govmdpi.com For instance, the reaction between an aldehyde and a compound containing an active methylene (B1212753) group, such as malononitrile, can generate a reactive intermediate that is poised for subsequent cyclization reactions. mdpi.com This strategy has been employed in the synthesis of various substituted quinolines and can be adapted for the construction of precursors to octahydroquinolizine-3-carbonitrile. The general scheme involves the condensation of a suitable cyclic amine precursor bearing a carbonyl group with a cyano-containing active methylene compound.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Aldehyde/Ketone | Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Nitrile |

This table illustrates the general components of a Knoevenagel condensation.

The Michael addition, or conjugate addition, is a fundamental reaction for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reaction is highly versatile and widely used in the synthesis of complex organic molecules. researchgate.net

The formation of the octahydroquinolizine-3-carbonitrile scaffold can be envisioned through a tandem reaction sequence involving a Michael addition. A plausible pathway involves the reaction of a cyclic enamine or a related nucleophile derived from a piperidine (B6355638) precursor with an α,β-unsaturated nitrile, such as acrylonitrile. The initial Michael adduct can then undergo an intramolecular cyclization to form the bicyclic quinolizine ring system. The stereochemical outcome of this reaction can often be controlled by the reaction conditions and the nature of the starting materials.

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Key Bond Formation |

| Enolate, Enamine | α,β-Unsaturated Ketone, Ester, Nitrile | C-C bond at the β-carbon of the acceptor |

This table outlines the key components of a Michael addition reaction.

Three-component reactions are a powerful class of MCRs that bring together three different starting materials in a single pot to form a complex product. gpgcpurola.ac.inmdpi.com These reactions are highly atom-economical and allow for the rapid construction of diverse molecular scaffolds. rsc.org Several named three-component reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis, have been adapted for the synthesis of quinoline derivatives. semanticscholar.org

A general strategy for the three-component synthesis of a substituted quinolizine system could involve the reaction of a cyclic amine, an aldehyde, and an active methylene compound like malononitrile. researchgate.net For example, the reaction of an aldehyde, 1,3-cyclohexanedione, and urea/thiourea can yield octahydroquinazolinone derivatives in a one-pot process. gpgcpurola.ac.in A similar approach could be adapted for the synthesis of octahydro-1H-quinolizine-3-carbonitrile by selecting appropriate starting materials that would lead to the desired quinolizine core.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| Aromatic Aldehyde | 1,3-Dicyclohexanedione | Urea/Thiourea | L-proline | Octahydroquinazolinone |

| Aldehyde | Malononitrile | (Het)aryl methyl ketone | Ammonium acetate | 2-amino-3-cyanopyridine derivative |

This table provides examples of three-component reactions for the synthesis of related heterocyclic systems.

Stereoselective Synthesis of Octahydro-1H-quinolizine Scaffolds

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules, which often exist as a single enantiomer. Stereoselective synthesis aims to produce a specific stereoisomer of a product.

One of the most effective strategies for achieving stereocontrol is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric alkylation and aldol (B89426) reactions. rsc.org

In the context of octahydro-1H-quinolizine synthesis, a chiral auxiliary could be attached to a piperidine precursor. This chiral moiety would then control the facial selectivity of a key bond-forming reaction, such as a Michael addition or an alkylation, leading to the formation of a specific diastereomer. Subsequent removal of the auxiliary would furnish the enantiomerically enriched octahydroquinolizine scaffold.

Alternatively, chiral catalysts can be employed to induce enantioselectivity. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. This approach is often more efficient than using stoichiometric amounts of a chiral auxiliary.

| Strategy | Description | Key Feature |

| Chiral Auxiliary | A chiral molecule temporarily attached to the substrate to direct a stereoselective reaction. | The auxiliary is later removed. |

| Chiral Catalyst | A chiral substance that accelerates a chemical reaction and influences the stereochemical outcome without being consumed. | Used in sub-stoichiometric amounts. |

This table compares the two main strategies for stereoselective synthesis.

Diastereoselective and Enantioselective Methodologies

The stereochemical complexity of the quinolizidine (B1214090) nucleus, which contains at least one stereogenic bridgehead nitrogen atom and often multiple chiral centers on the rings, necessitates the use of stereoselective synthetic methods. Diastereoselective and enantioselective approaches are crucial for the synthesis of specific stereoisomers, which often exhibit distinct biological activities.

While specific methodologies for the direct synthesis of this compound are not extensively documented, several stereoselective strategies for the synthesis of substituted quinolizidines have been reported, which could be adapted for the introduction of a carbonitrile group at the C-3 position. For instance, the diastereoselective synthesis of 3-alkylindoloquinolizine derivatives has been achieved through the regiospecific oxidative cyclization of enantiopure 3-alkylpiperidines. researchgate.netresearchgate.net This approach, which establishes the stereochemistry in the piperidine precursor, could potentially be modified by using a piperidine derivative bearing a protected cyanohydrin or a related functional group that can be converted to a nitrile.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of quinolizidine precursors. For example, an organocatalytic aza-conjugate addition reaction has been utilized for the diastereoselective synthesis of a 3-methyl-2,6-cis-piperidine ring system, a key intermediate in the synthesis of quinolizidine alkaloids. chemistryviews.org The application of such a strategy to a substrate that would lead to a 3-cyano-substituted piperidine could provide an enantioselective route to the target molecule.

Another promising approach involves the enantioselective functionalization of quinolizidines. An efficient synthesis of functionalized quinolizidines has been developed from enantiomerically enriched γ-nitroketones, prepared via an organocatalytic ketone–nitroalkene Michael addition. rsc.orgnih.gov Subsequent transformations could potentially introduce a carbonitrile functionality at the desired position.

The concise asymmetric total synthesis of quinolizidine alkaloids such as (+)-epilupinine has been achieved in a few steps using commercially available reagents, involving an intramolecular Mannich reaction catalyzed by L-proline. nih.govacs.org Adapting the starting materials to include a nitrile precursor could pave the way for an enantioselective synthesis of this compound.

The following table summarizes some diastereoselective and enantioselective methods that could be conceptually applied to the synthesis of 3-substituted quinolizidines.

| Methodology | Key Transformation | Potential for 3-Carbonitrile Synthesis | Stereocontrol |

|---|---|---|---|

| Regiospecific Oxidative Cyclization | Cyclization of enantiopure 3-alkylpiperidines | Applicable if starting with a 3-cyano-functionalized piperidine precursor. | Diastereoselective |

| Organocatalytic Aza-Conjugate Addition | Formation of chiral piperidine intermediates | Feasible by using Michael acceptors that would lead to a 3-cyano substituent. | Enantioselective and Diastereoselective |

| Organocatalytic Michael Addition | Formation of enantiomerically enriched γ-nitroketones | Subsequent functional group manipulations would be required to introduce the nitrile. | Enantioselective |

| Intramolecular Mannich Reaction | Catalytic asymmetric cyclization | Starting materials would need to be designed to incorporate a nitrile or a precursor. | Enantioselective |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules to reduce the environmental impact of chemical processes. For the synthesis of this compound, this includes the use of alternative energy sources like microwaves and ultrasound, as well as the utilization of environmentally benign solvents such as water.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and enhance product purity in the synthesis of various heterocyclic compounds. rsc.org While specific examples for the synthesis of this compound are scarce, the application of microwave irradiation to the synthesis of related quinazoline (B50416) and quinazolinone alkaloids has been well-documented. pharmaerudition.orgfrontiersin.orgnih.gov These methods often involve one-pot procedures and can be performed under solvent-free conditions, further enhancing their green credentials. The construction of the quinolizidine ring system, which typically involves cyclization reactions, is a promising candidate for microwave assistance. For instance, intramolecular cyclization reactions to form the bicyclic quinolizidine core could be significantly accelerated under microwave heating.

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. This has been successfully applied to the synthesis of a variety of heterocyclic compounds, often leading to shorter reaction times and higher yields. nih.gov Ultrasound-assisted synthesis has been employed for condensation and cyclization reactions to produce quinazolinones, demonstrating its potential for the construction of related heterocyclic systems. rsc.org The formation of the piperidine or quinolizidine ring via cyclization reactions could potentially be facilitated by ultrasonic irradiation, offering a greener alternative to conventional heating methods.

The use of water as a solvent in organic synthesis is a key aspect of green chemistry due to its non-toxic, non-flammable, and abundant nature. While the solubility of organic substrates can be a challenge, the unique properties of water can sometimes enhance reaction rates and selectivities. Stereoselective methods for the chemical modification of related alkaloids have been shown to proceed stereoselectively under heterogeneous conditions in water suspensions. nih.gov The development of multicomponent reactions (MCRs) for the synthesis of functionalized piperidine derivatives, which are precursors to quinolizidines, in aqueous media is an active area of research. taylorfrancis.com These MCRs offer an atom-economical and environmentally friendly route to complex molecular scaffolds. The application of such aqueous MCRs or other water-based synthetic strategies to intermediates suitable for the synthesis of this compound represents a promising green synthetic route.

The following table provides a conceptual overview of how green chemistry approaches could be applied to the synthesis of the quinolizidine ring system.

| Green Chemistry Approach | Potential Application in Quinolizidine Synthesis | Anticipated Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Acceleration of intramolecular cyclization and annulation reactions to form the bicyclic core. | Reduced reaction times, improved yields, potential for solvent-free conditions. |

| Ultrasound-Assisted Synthesis | Promotion of condensation and cyclization steps in the formation of the quinolizidine skeleton. | Shorter reaction times, milder reaction conditions, enhanced reaction rates. |

| Aqueous Medium Reactions | Use of water as a solvent for multicomponent reactions to build piperidine precursors or for the final cyclization step. | Reduced environmental impact, enhanced safety, potential for unique reactivity and selectivity. |

Advanced Spectroscopic and Structural Elucidation of Octahydro 1h Quinolizine 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon framework of organic molecules. For Octahydro-1H-quinolizine-3-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its complex, non-aromatic structure.

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and the rigid, fused-ring system, which leads to diastereotopic protons. The proton signals would likely appear in the upfield region, typically between 1.0 and 3.5 ppm, characteristic of a saturated aliphatic system. The protons adjacent to the nitrogen atom would be deshielded and resonate at the lower end of this range, approximately between 2.5 and 3.5 ppm. The proton at the C-3 position, being attached to the carbon bearing the nitrile group, would also experience some deshielding. The coupling patterns would be intricate, showing numerous overlapping multiplets due to geminal and vicinal couplings throughout the quinolizidine (B1214090) core.

The ¹³C NMR spectrum would provide direct insight into the carbon skeleton. A typical proton-decoupled ¹³C NMR spectrum would display nine distinct signals, corresponding to the nine carbon atoms of the quinolizidine ring and one for the nitrile carbon. The nitrile carbon would appear significantly downfield, generally in the range of 115-125 ppm. The carbons bonded to the nitrogen (C-4, C-6, and C-9a) would resonate in the range of 50-65 ppm. The remaining saturated carbons of the ring system would appear in the more upfield region of 20-40 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| C-1 | ~25-35 | ~1.2-1.8 | m |

| C-2 | ~20-30 | ~1.4-1.9 | m |

| C-3 | ~30-40 | ~2.5-3.0 | m |

| C-4 | ~50-60 | ~2.6-3.2 | m |

| C-6 | ~55-65 | ~2.8-3.4 | m |

| C-7 | ~20-30 | ~1.3-1.8 | m |

| C-8 | ~20-30 | ~1.3-1.8 | m |

| C-9 | ~25-35 | ~1.5-2.0 | m |

| C-9a | ~60-70 | ~1.9-2.4 | m |

| CN | ~115-125 | - | - |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

To unravel the complex spin systems and confirm the connectivity within the this compound molecule, 2D NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically through two or three bonds. This would be crucial for tracing the connectivity of the protons along the carbon chains of each ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment would definitively link the proton signals to their corresponding carbon signals from the ¹³C NMR spectrum, aiding in the unambiguous assignment of the carbon framework.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be dominated by absorptions corresponding to C-H and C-N bonds. The most characteristic feature would be the stretching vibration of the nitrile (C≡N) group. This would appear as a sharp, medium-intensity peak in the region of 2260-2210 cm⁻¹. The spectrum would also show strong C-H stretching vibrations from the saturated ring system in the 3000-2850 cm⁻¹ region. Additionally, C-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) | 2850-3000 | Strong |

| C≡N (nitrile) | 2210-2260 | Medium, Sharp |

| C-N (amine) | 1020-1250 | Medium |

| C-H (bend) | 1350-1470 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₁₀H₁₆N₂), the molecular weight is 164.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 164.

The fragmentation of quinolizidine alkaloids is often complex and highly dependent on the stereochemistry of the ring junctions. nih.gov The fragmentation pathways are typically influenced by the nitrogen atom, with initial cleavage often occurring at the C-C bond alpha to the nitrogen. nih.gov Common fragmentation patterns for the quinolizidine skeleton involve the loss of small, stable neutral molecules and radicals. The presence of the nitrile group would also influence the fragmentation, potentially leading to characteristic losses.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and preferred conformation in the solid state. wikipedia.org For a molecule with multiple stereocenters like this compound, obtaining a single crystal suitable for X-ray diffraction would provide invaluable information.

The analysis of the diffraction pattern would yield a detailed map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined. This would allow for the unambiguous assignment of the relative and absolute stereochemistry of all chiral centers. Furthermore, the crystal structure would reveal the conformation of the two fused six-membered rings, which in quinolizidine systems typically adopt a chair-chair conformation. The orientation of the nitrile substituent (axial or equatorial) would also be definitively established. While no specific crystal structure for this compound is currently available in the public domain, the technique remains the gold standard for such detailed structural elucidation.

Advanced Spectroscopic Analyses on Related Materials

The study of related quinolizidine alkaloids provides a rich source of comparative spectroscopic data. For instance, the analysis of various lupinine (B175516) derivatives, which contain the octahydro-1H-quinolizine core, has demonstrated the utility of a combined spectroscopic approach. areeo.ac.ir In these studies, detailed ¹H and ¹³C NMR assignments, supported by COSY, HSQC, and HMBC experiments, have allowed for the complete structural characterization of a range of complex derivatives. areeo.ac.ir The IR spectra of these related compounds consistently show the characteristic absorptions for the quinolizidine skeleton. areeo.ac.ir Similarly, mass spectrometry studies on bis-quinolizidine alkaloids have established fragmentation patterns that are dependent on the structure and stereochemistry of the molecule. nih.gov These studies on related materials underscore the power of modern spectroscopic methods in the structural elucidation of complex natural and synthetic products and provide a solid foundation for the interpretation of the spectra of this compound.

Reaction Mechanisms and Chemical Transformations of Octahydro 1h Quinolizine 3 Carbonitrile

Detailed Mechanistic Pathways of Cyclization Reactions

The formation of the quinolizine core, a key structural motif in numerous alkaloids, is often achieved through sophisticated cyclization strategies. These reactions are governed by subtle electronic and steric effects, leading to the stereocontrolled construction of the bicyclic system.

Intramolecular Cyclization Processes

Intramolecular cyclization is a cornerstone in the synthesis of the octahydroquinolizine framework. These reactions typically involve the formation of one or more rings by reacting functional groups within the same molecule. A common strategy involves the intramolecular double Michael reaction of α,β-unsaturated enamide esters, which allows for a stereocontrolled one-step synthesis of octahydroquinolizine derivatives. rsc.org Another powerful approach is the intramolecular cyclization of alkynylheteroaromatic substrates that bear a tethered cyano group, providing access to fused pyridinium (B92312) systems. nih.gov

These processes are often initiated by generating a reactive intermediate, such as an N-acyliminium ion, which is then trapped by a tethered nucleophile to close the ring. The choice of reaction conditions, including catalysts and solvents, is critical in directing the stereochemical outcome of the cyclization.

The Role of the tert-Amino Effect in Quinolizine Formation

The "tert-amino effect" describes a specific type of intramolecular cyclization involving ortho-substituted N,N-dialkylanilines. beilstein-journals.orgutwente.nl This effect is a powerful tool for the synthesis of various fused heterocyclic systems, including those containing the quinolizine scaffold. The general mechanism involves a ring-closure process that can proceed in several ways depending on the nature of the ortho-substituent. beilstein-journals.org

The formation of the quinolizine ring via this effect often begins with a Knoevenagel condensation, followed by an intramolecular cyclization. beilstein-journals.org The key step is a 1,5-hydride shift that precedes the final ring closure, leading to the formation of a six-membered ring. beilstein-journals.orgutwente.nl This reaction has been utilized to synthesize a variety of fused heterocycles, demonstrating its versatility in heterocyclic chemistry. beilstein-journals.orgresearchgate.net

Hydride Shift Mechanisms

Hydride shifts, particularly 1,5-hydride shifts, are crucial mechanistic steps in many cyclization reactions that form quinolizine and related tetrahydroquinoline skeletons. nih.govresearchgate.net A hydride shift is the rearrangement of a hydrogen atom within a carbocation or other reactive intermediate. byjus.com The primary driving force for this rearrangement is the formation of a more stable intermediate. byjus.commasterorganicchemistry.com For instance, a less stable secondary carbocation will readily rearrange to a more stable tertiary carbocation if a suitable hydrogen atom is available on an adjacent carbon. masterorganicchemistry.com

In the context of quinolizine synthesis, a tandem 1,5-hydride shift/cyclization process can be initiated to form polycyclic skeletons. nih.gov This cascade reaction is highly efficient and atom-economical. The process typically involves the generation of an electrophilic iminium intermediate which then undergoes a beilstein-journals.orgnih.gov-hydride shift, followed by a nucleophilic attack and cyclization sequence to furnish the final product. nih.gov

Table 1: Key Mechanistic Features in Quinolizine Synthesis

| Mechanistic Feature | Description | Key Intermediates | Driving Force |

|---|---|---|---|

| Intramolecular Cyclization | Ring formation from functional groups within the same molecule. | N-Acyliminium ions | Favorable entropy |

| tert-Amino Effect | Cyclization of ortho-substituted tertiary anilines. | Dipolar species | Aromatic stabilization |

| beilstein-journals.orgnih.gov-Hydride Shift | Intramolecular transfer of a hydride ion. | Carbocations, Iminium ions | Formation of a more stable intermediate |

Derivatization Strategies of the Carbonitrile Moiety and Other Functional Groups

The carbonitrile (cyano) group on the octahydro-1H-quinolizine scaffold is a versatile functional handle for further chemical modifications. rsc.org Its electrophilic carbon atom makes it susceptible to nucleophilic attack, enabling its conversion into a variety of other functional groups. libretexts.org

Common derivatization strategies for the nitrile group include:

Reduction to Primary Amines: Powerful reducing agents like lithium aluminium hydride (LiAlH₄) can reduce the nitrile to a primary amine. The reaction proceeds via nucleophilic attack of a hydride on the electrophilic carbon, forming an intermediate imine anion which is further reduced. libretexts.org

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions with heating, the nitrile group can be hydrolyzed to a carboxylic acid, typically proceeding through an amide intermediate. libretexts.org

Conversion to Ketones: Reaction with Grignard reagents followed by hydrolysis transforms the nitrile into a ketone. The Grignard reagent attacks the nitrile carbon to form an intermediate imine salt, which is then hydrolyzed. libretexts.org

Beyond the carbonitrile, other functional groups that might be present on the quinolizine skeleton can also be modified. For instance, the hydroxymethylene group at the C-1 position of the related alkaloid lupinine (B175516) has been successfully derivatized. nih.gov This involves converting the alcohol to a good leaving group, such as a mesylate, followed by nucleophilic substitution with reagents like sodium azide (B81097) to introduce new functionalities. nih.govareeo.ac.ir These azide derivatives can then undergo further reactions, such as cycloadditions, to introduce heterocyclic moieties like 1,2,3-triazoles. nih.govresearchgate.net

Table 2: Derivatization Reactions of the Carbonitrile Group

| Reagent(s) | Product Functional Group | Reaction Type |

|---|

Rearrangement Reactions Involving Quinolizine and Related Scaffolds

The quinolizine skeleton and its aromatic counterpart, quinoline (B57606), can undergo various rearrangement reactions, leading to significant structural modifications. These rearrangements can be promoted by heat, acid, or light and often result in the formation of novel heterocyclic systems.

One notable example is the Hofmann-Martius type photorearrangement. In studies on quinoline-protected N-alkylanilines, UV irradiation induces a heterolytic cleavage of a C-N bond, leading to a rearrangement that forms ortho-substituted anilines with high regioselectivity. nih.gov Another powerful transformation involves the photochemical rearrangement of quinoline N-oxides. Selective photolysis can yield benzoxazepine intermediates, which upon acid-promoted rearrangement, afford N-acylindoles. nih.gov This "scaffold hopping" strategy allows for direct conversion between distinct heteroaromatic cores.

Furthermore, cascade reactions involving cycloaddition and rearrangement have been developed. For instance, energy-transfer-mediated dearomative [2+2] cycloaddition/rearrangement reactions of quinoline derivatives with alkenes provide access to complex, pyridine-fused 2D/3D ring systems. researchgate.net Other synthetic strategies for the related quinoline scaffold include the homo-diaza-Cope rearrangement of N-aryl-N′-cyclopropyl hydrazines. mdpi.com While these examples primarily involve the quinoline core, they highlight the potential for similar rearrangement pathways in the more saturated quinolizine system under appropriate conditions.

Theoretical and Computational Studies on Octahydro 1h Quinolizine 3 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comresearchgate.net It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic distribution. For Octahydro-1H-quinolizine-3-carbonitrile, DFT calculations can map the electron density to determine its ground-state energy and orbital configurations, which are fundamental to understanding its chemical behavior. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to approximate the solutions to the Schrödinger equation. nih.govnih.gov

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.comemerginginvestigators.org

Illustrative Data Table for Frontier Orbital Energies Note: The following values are hypothetical examples to illustrate how data from DFT calculations would be presented, as specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.

Ionization Energy (I): The minimum energy required to remove an electron from a gaseous atom or molecule. uni-siegen.depurdue.edulibretexts.org It can be approximated using Koopmans' theorem as I ≈ -EHOMO. A higher ionization energy suggests greater stability.

Electron Affinity (A): The energy released when an electron is added to a gaseous atom or molecule. uni-siegen.depurdue.edu It can be approximated as A ≈ -ELUMO. A higher electron affinity indicates a greater ability to accept an electron.

Molecular Hardness (η): This parameter measures the resistance of a molecule to changes in its electron distribution. emerginginvestigators.org A molecule with a large HOMO-LUMO gap is considered "hard," meaning it is less reactive. emerginginvestigators.org It is calculated as η = (I - A) / 2.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system, it is calculated as μ = -(I + A) / 2.

Electronegativity (χ): Describes the ability of an atom or molecule to attract electrons towards itself. uni-siegen.de It is calculated as χ = (I + A) / 2.

These descriptors provide a quantitative framework for understanding the reactivity and stability of this compound.

Illustrative Data Table for Global Reactivity Descriptors Note: These values are derived from the hypothetical HOMO/LUMO energies in the previous table for illustrative purposes.

| Parameter | Definition | Calculated Value (eV) |

| Ionization Energy (I) | I ≈ -EHOMO | 6.5 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.2 |

| Molecular Hardness (η) | η = (I - A) / 2 | 2.65 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.85 |

| Chemical Potential (μ) | μ = -χ | -3.85 |

Molecular Modeling and Simulation Approaches for Reactivity Prediction

Beyond global descriptors, molecular modeling can predict specific sites of reactivity within this compound. One common approach is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the nitrogen atom of the quinolizidine (B1214090) ring is expected to be an electron-rich site, susceptible to electrophilic attack. The nitrile group (C≡N) introduces both electrophilic (the carbon atom) and nucleophilic (the nitrogen atom) characteristics, making it a key functional group for chemical transformations. Simulations can model the molecule's interaction with various reagents to predict reaction pathways and transition states, providing a dynamic view of its chemical reactivity.

Conformational Analysis through Computational Methods

The three-dimensional structure of a molecule is critical to its function and reactivity. This compound, with its bicyclic ring system, can exist in multiple conformations. Computational methods are essential for performing a thorough conformational analysis to identify the most stable spatial arrangements. nih.gov

This process involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The structures with the lowest energy are the most stable and, therefore, the most likely to be observed experimentally. For the quinolizidine skeleton, the relative orientation of the rings (trans or cis fusion) and the orientation of the carbonitrile substituent (axial or equatorial) are key determinants of conformational stability. Identifying the global minimum energy conformer provides a precise 3D model that is crucial for interpreting spectroscopic data (e.g., NMR) and for predicting how the molecule will interact with other molecules, such as in biological systems. nih.gov

Applications of Octahydro 1h Quinolizine 3 Carbonitrile in Organic Synthesis and Materials Science

Octahydro-1H-quinolizine-3-carbonitrile as a Chiral Building Block

Chiral building blocks are essential components in asymmetric synthesis, allowing chemists to construct enantiomerically pure complex molecules, which is particularly crucial in the pharmaceutical industry. The octahydro-1H-quinolizine core is a common scaffold in a wide range of naturally occurring alkaloids, many of which exhibit significant biological activity. nih.govfrontiersin.org

This compound serves as an excellent chiral synthon due to several key features:

Stereochemically Defined Core: The quinolizidine (B1214090) ring system is a rigid bicyclic structure with multiple stereocenters. When synthesized from a chiral precursor, such as the natural alkaloid (-)-lupinine, the stereochemistry is well-defined, providing a reliable starting point for asymmetric synthesis. This pre-defined stereochemistry is critical for controlling the three-dimensional arrangement of atoms in the target molecule. nih.govrsc.org

Versatile Functional Group: The carbonitrile (nitrile) group is a highly versatile functional handle. It can be transformed into a variety of other functional groups, including amines, carboxylic acids, aldehydes, and ketones, without disturbing the stereocenters on the quinolizidine core. This versatility allows for the elaboration of the core structure into a diverse array of complex targets.

Structural Analogy to Natural Products: As a derivative of the quinolizidine skeleton, it is an ideal starting material for the synthesis of novel analogues of naturally occurring alkaloids. acs.org These syntheses are vital for studying structure-activity relationships and developing new therapeutic agents. nih.gov

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Beyond being a primary chiral building block, this compound is a key intermediate in multi-step synthetic sequences. Its stable core and reactive periphery allow for sequential chemical modifications to build molecular complexity.

The true synthetic utility of the nitrile group on the quinolizidine frame is demonstrated by its ability to undergo a wide range of chemical transformations. These reactions pave the way for the synthesis of diverse classes of complex organic molecules, including novel alkaloids and pharmacologically active compounds. For instance, the transformation of related quinolizidine structures has been used to create complex triazole derivatives. researchgate.netareeo.ac.ir The nitrile group provides a gateway to other functionalities that are crucial for constructing these larger molecules.

The following table details some of the key transformations of the nitrile group and the resulting molecular classes that can be accessed:

| Reagent(s) | Transformation of Nitrile Group | Resulting Functional Group | Potential Compound Class |

| H₃O⁺ / Heat | Hydrolysis | Carboxylic Acid | Amino acids, Peptidomimetics |

| LiAlH₄ or H₂ / Catalyst | Reduction | Primary Amine | Diamines, Alkaloid analogues |

| DIBAL-H | Partial Reduction | Aldehyde | Precursors for condensation rxns |

| Grignard Reagents (R-MgBr) | Nucleophilic Addition | Ketone | Substituted alkaloids |

| NaN₃ | Cycloaddition (if activated) | Tetrazole | Bioisosteres of carboxylic acids |

These transformations highlight the role of this compound as a pivotal intermediate, connecting simple starting materials to complex, high-value chemical entities. researchgate.net Its stable framework ensures that the structural integrity and chirality of the quinolizidine core are maintained throughout the synthetic sequence.

Applications in the Development of Advanced Materials

The application of quinolizidine derivatives is an emerging area of interest in materials science. While research into this compound itself is specific, the broader class of quinolizidine alkaloids is being explored for properties that could lead to the development of advanced materials. The unique, rigid, and nitrogen-containing structure of the quinolizidine core can impart specific electronic and photophysical properties to materials.

Utilization as Ligands and Catalytic Components in Organic Transformations

The field of asymmetric catalysis heavily relies on the development of chiral ligands that can effectively transfer stereochemical information to a metal center. nih.gov The nitrogen atom in the quinolizidine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals.

When used as a ligand in a metal complex, the chiral quinolizidine framework can create a chiral environment around the metal's active site. This forces reactants to approach from a specific direction, leading to the preferential formation of one enantiomer of the product over the other. Chiral nitrogen-containing ligands, such as those derived from alkaloids, are well-established in asymmetric catalysis. cmu.edu

While specific applications of this compound as a ligand are not yet widely reported, its structural features suggest potential in various catalytic transformations. The nitrile group could be modified to introduce a second coordinating atom (e.g., creating P,N or N,N-type ligands), which often leads to highly effective catalysts. nih.gov Some quinolizidine derivatives have been synthesized and evaluated as ligands for biological receptors, demonstrating the accessibility of this scaffold for creating molecules that bind to specific sites. researchgate.net

The table below outlines potential catalytic applications for ligands derived from the quinolizidine scaffold:

| Type of Asymmetric Reaction | Potential Metal Catalyst | Role of Quinolizidine-Derived Ligand |

| Hydrogenation | Rhodium (Rh), Iridium (Ir) | Creates a chiral pocket to control the facial selectivity of H₂ addition to double bonds. |

| Hydrosilylation | Palladium (Pd), Platinum (Pt) | Controls the stereochemistry of Si-H addition across olefins or ketones. |

| C-C Bond Formation | Palladium (Pd), Copper (Cu) | Directs the stereoselective formation of carbon-carbon bonds in reactions like allylic alkylation. |

| Cyclopropanation | Copper (Cu), Rhodium (Rh) | Controls the stereochemical outcome of carbene addition to olefins. |

The development of chiral guanidine (B92328) derivatives, which are strong bases and hydrogen-bond donors, has also become a significant area in organocatalysis, showcasing the utility of structurally complex, nitrogen-containing chiral molecules in synthesis. rsc.org This suggests that derivatives of this compound could also find applications in this metal-free catalysis domain.

Future Research Perspectives and Challenges in Octahydro 1h Quinolizine 3 Carbonitrile Chemistry

Development of Novel and Efficient Synthetic Methodologies for Quinolizine Systems

The construction of the quinolizidine (B1214090) core, a 1-azabicyclo[4.4.0]decane moiety, remains a central theme in synthetic organic chemistry. nih.govacs.org Future efforts are geared towards methodologies that offer high efficiency, atom economy, and access to diverse substitution patterns.

One promising area is the continued development of cycloaddition reactions. For instance, a Nickel-catalyzed (4 + 2) cycloaddition of bicyclic 3-azetidinones with alkynes has been developed to access quinolizidine alkaloids, demonstrating a straightforward route to complex structures. nih.gov Similarly, intramolecular hetero-Diels-Alder reactions represent a key strategy for stereocontrolled synthesis of related decahydroquinoline (B1201275) systems. researchgate.net

Other innovative approaches include:

Intramolecular Double Michael Reaction: This method allows for the stereocontrolled one-step synthesis of octahydroquinolizine derivatives from α,β-unsaturated enamide esters. rsc.org

Tungsten-Based Dearomatization: Aromatic systems like pyridine (B92270) can be functionalized and cyclized to form a quinolizidine core fused with an aromatic ring, providing access to sterically complex, multicyclic systems. digitellinc.com

Domino Sequences: The incorporation of reactions like hydroformylation into domino sequences has proven highly effective for synthesizing indolo- and benzoquinolizidines. researchgate.net

These novel strategies move beyond classical condensation procedures, offering more direct and versatile pathways to the quinolizidine scaffold. frontiersin.org

Table 1: Comparison of Modern Synthetic Methodologies for Quinolizine Systems

| Methodology | Key Features | Starting Materials (Examples) | Reference(s) |

| Ni-catalyzed (4+2) Cycloaddition | High efficiency for alkaloid synthesis. | Bicyclic 3-azetidinones, Alkynes | nih.gov |

| Intramolecular Double Michael Reaction | Stereocontrolled, one-step synthesis. | α,β-Unsaturated enamide esters | rsc.org |

| Tungsten-Based Dearomatization | Access to fused aromatic quinolizidines. | Pyridine derivatives | digitellinc.com |

| Hydroformylation-Based Domino Reaction | Highly effective for indolo- and benzoquinolizidines. | N/A | researchgate.net |

| Intramolecular Hetero Diels-Alder | Stereocontrolled route to related systems. | N-acylnitroso moieties, Exocyclic dienes | researchgate.net |

Advancements in Stereocontrol and Asymmetric Synthesis of Octahydroquinolizines

The biological activity of quinolizidine alkaloids is intrinsically linked to their stereochemistry. Therefore, the development of methods for precise stereocontrol is a critical research challenge. While significant progress has been made, the synthesis of functionalized quinolizidine subunits remains a challenge. chemistryviews.org

Future advancements will likely focus on:

Organocatalysis: Organocatalytic strategies, such as the aza-conjugate addition reaction, provide an efficient and diastereoselective route to substituted piperidine (B6355638) rings, which are key precursors for quinolizidine synthesis. chemistryviews.org Stereodivergent one-pot approaches combining organocatalytic conjugate additions with N-acyliminium ion cyclizations are also powerful tools for creating diverse asymmetric quinolizidines. researchgate.net

Chiral Auxiliaries and Building Blocks: The use of nonracemic chiral auxiliaries, such as the Betti base, has been established for preparing enantiopure substituted piperidines that serve as versatile building blocks for natural alkaloids. nih.gov Similarly, N-sulfinyl δ-amino β-ketoesters have been employed as chiral building blocks in a concise, enantioselective synthesis of the quinolizidine alkaloid (-)-epimyrtine via intramolecular Mannich cyclization. nih.gov

The goal is to move beyond classical resolution methods towards more sophisticated strategies that establish multiple stereocenters in a single, controlled fashion.

Exploration of New Chemical Transformations and Derivatizations of the Core Structure

The diversification of the quinolizidine scaffold is essential for exploring structure-activity relationships and developing new therapeutic agents. Research in this area focuses on the chemical modification of the core structure to produce a wide variety of structurally related quinolizidines. nih.gov

A key example of this approach is the derivatization of the naturally occurring quinolizidine alkaloid lupinine (B175516). nih.gov Through a series of chemical transformations, the hydroxymethylene group at the C-1 position can be modified. A common pathway involves:

Conversion of the alcohol in lupinine to a mesylate. nih.govareeo.ac.ir

Substitution of the mesylate with sodium azide (B81097) to form an azidomethyl derivative. nih.govareeo.ac.ir

Cycloaddition reactions of the azide with various terminal acetylenes to introduce a 1,2,3-triazole ring. areeo.ac.ir

This strategy allows for the introduction of diverse substituents at the C-4 position of the newly formed triazole ring, leading to novel (1S,9aR)-1Н-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine derivatives. researchgate.net Such modifications are crucial for tuning the biological properties of the parent molecule. Future work will undoubtedly expand this concept to other positions on the quinolizidine ring and to other functional handles, such as the nitrile group in Octahydro-1H-quinolizine-3-carbonitrile, to generate extensive libraries of new compounds.

Integration of Computational Design with Synthetic Approaches for this compound

The synergy between computational chemistry and synthetic chemistry is revolutionizing molecular design and synthesis planning. researchgate.net The integration of computational tools is a key future perspective for the targeted synthesis of complex molecules like this compound.

Predictive Modeling: Computational methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways and predict electronic properties. researchgate.net This reduces experimental trial-and-error and accelerates the development of efficient synthetic routes. researchgate.net Recently, computational modeling has been successfully used to guide a difficult photocatalyzed synthesis of azetidines, demonstrating its power to prescreen substrates and predict which reactions will be successful. mit.edu

Target-Oriented Design: For biologically active compounds, computational techniques like molecular docking and molecular dynamics are invaluable. nih.gov These methods are used to study the interactions between a ligand (such as a quinolizidine derivative) and a biological target, like an enzyme or receptor. nih.govsemanticscholar.org This in silico analysis helps in designing and prioritizing new derivatives with potentially enhanced activity. nih.gov For example, docking studies have been used to design new 4-anilinoquinoline-3-carboxamide derivatives as potential anticancer agents targeting the EGFR kinase. nih.govresearchgate.net

The overarching goal is to create a feedback loop where computational predictions guide synthetic efforts, and experimental results refine the computational models, leading to a more efficient and rational approach to drug discovery and synthesis design. frontiersin.org

Sustainable and Environmentally Benign Synthetic Practices in Quinolizine Chemistry

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including quinolizines and the related quinolines. frontiersin.orgrasayanjournal.co.in Future research will heavily emphasize the development of sustainable and environmentally friendly synthetic protocols to minimize waste and avoid hazardous reagents. nih.gov

Key green chemistry strategies applicable to quinolizine synthesis include:

Alternative Activation Methods: Microwave irradiation and ultrasound are non-traditional activation methods that can significantly reduce reaction times and improve yields. nih.govrsc.org Microwave-assisted synthesis, often under solvent-free conditions, is a prominent green approach for preparing various heterocycles. rasayanjournal.co.inresearchgate.net

Green Solvents and Catalysts: The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or performing reactions under solvent-free conditions, is a cornerstone of green synthesis. frontiersin.orgnih.gov Furthermore, the development of reusable, heterogeneous catalysts, such as solid acids or transition metal oxides, enhances the sustainability of chemical processes. nih.govrsc.org

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the final product, are highly atom-economical and align perfectly with green chemistry principles. researchgate.net These reactions streamline synthetic processes and reduce waste generation. frontiersin.org

The adoption of these practices is not only environmentally responsible but also often leads to more efficient and cost-effective synthetic routes. tandfonline.com

Table 2: Green Chemistry Approaches in Heterocycle Synthesis

| Green Chemistry Principle | Application/Methodology | Benefits | Reference(s) |

| Alternative Energy Sources | Microwave Irradiation | Faster reactions, higher yields, reduced side products. | rasayanjournal.co.inrsc.orgresearchgate.net |

| Safer Solvents & Conditions | Use of water, PEG; Solvent-free reactions. | Reduced toxicity and environmental impact. | frontiersin.orgnih.gov |

| Catalysis | Reusable solid acids, heterogeneous catalysts. | Catalyst recovery and reuse, waste minimization. | nih.govrsc.org |

| Atom Economy | Multicomponent Reactions (MCRs) | High efficiency, reduced number of steps, minimal waste. | frontiersin.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Octahydro-1H-quinolizine-3-carbonitrile in laboratory settings?

- Methodological Answer: Due to its classification under acute toxicity (Category 4 for oral, dermal, and inhalation exposure), researchers must adhere to strict personal protective equipment (PPE) protocols, including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood with local exhaust ventilation to minimize inhalation risks. Post-handling, contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer: Combine spectral techniques such as H NMR and C NMR to verify the quinolizine core and nitrile functionality. For example, H NMR can resolve hydrogen environments near the nitrile group (δ ~2.5–3.5 ppm for adjacent protons), while IR spectroscopy confirms the C≡N stretch (~2200–2260 cm). Cross-reference with high-resolution mass spectrometry (HRMS) to validate molecular formula .

Q. What solvents and reaction conditions are optimal for synthesizing quinolizine-carbonitrile derivatives?

- Methodological Answer: Polar aprotic solvents like DMF or acetonitrile are preferred for nitrile group stability. Catalytic methods using KCO or CsCO under inert atmospheres (argon/nitrogen) at 60–80°C enhance reaction efficiency. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for quinolizine derivatives?

- Methodological Answer: Discrepancies in acute toxicity classifications (e.g., Category 4 vs. uncharacterized chronic effects) necessitate systematic in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) paired with in vivo studies (rodent models). Cross-validate findings with computational tools like QSAR models to predict toxicity endpoints .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer: Employ hyphenated techniques such as HPLC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) to detect sub-ppm impurities. For chiral purity, use chiral stationary phases (e.g., amylose-based) or circular dichroism (CD) spectroscopy .

Q. How can the environmental persistence of this compound be assessed given limited ecotoxicological data?

- Methodological Answer: Conduct OECD 301/302 biodegradation tests under simulated environmental conditions (aerobic/anaerobic). Use LC assays with Daphnia magna and algal growth inhibition tests (OECD 201/202) to estimate aquatic toxicity. Prioritize structure-based modeling (EPI Suite) to predict bioaccumulation potential .

Q. What strategies mitigate degradation of quinolizine-carbonitriles during long-term stability studies?

- Methodological Answer: Store samples in amber vials under argon at –20°C to prevent photolytic and oxidative degradation. Characterize degradation products via accelerated stability testing (40°C/75% RH for 6 months) and identify pathways using LC-TOF-MS. Stabilize formulations with antioxidants like BHT (0.01–0.1% w/w) .

Q. How can researchers optimize enantioselective synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.